6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Description
This compound features a dihydropyridazin-3-one core substituted at position 6 with a methyl group and at position 2 with a piperidin-4-ylmethyl moiety linked to a quinoxaline-2-carbonyl group. The quinoxaline moiety is a bicyclic aromatic system known for its planar structure, which facilitates π-π stacking interactions in biological targets. The piperidine ring introduces conformational flexibility, while the dihydropyridazinone core may contribute to hydrogen bonding or metabolic susceptibility .
Properties
IUPAC Name |
6-methyl-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-14-6-7-19(26)25(23-14)13-15-8-10-24(11-9-15)20(27)18-12-21-16-4-2-3-5-17(16)22-18/h2-7,12,15H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKWHLQZCASOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoxaline moiety linked to a piperidine ring, which is further connected to a dihydropyridazinone structure. Its molecular formula is with a molecular weight of approximately 342.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Research indicates that quinoxaline derivatives often exhibit anticancer properties by inhibiting key proteins involved in tumor growth and metastasis.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. In vitro studies demonstrated moderate inhibition efficiency against COX-2, suggesting its role in anti-inflammatory pathways .
- Anticancer Activity : Quinoxaline derivatives are known to affect multiple pathways associated with cancer cell proliferation, including:
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
Case Studies
Several case studies have highlighted the efficacy of quinoxaline derivatives in treating specific cancers:
- Colorectal Cancer : A study reported that compounds similar to this compound showed promise in inhibiting COX-2, which is overexpressed in colorectal cancer tissues .
- Breast Cancer : Research indicated that quinoxaline derivatives could inhibit the proliferation of breast cancer cells by targeting multiple signaling pathways, leading to apoptosis .
Comparison with Similar Compounds
Core Heterocycle Modifications
- 6-Phenyl Analog (BF90043): The compound 6-phenyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one (CAS: 2380063-63-6, Molecular Weight: 411.45) replaces the methyl group at position 6 with a phenyl ring. The phenyl group may also engage in additional aromatic interactions with target proteins .
Piperidine Substituent Variations
- Piperidine Alkylation :
European patent applications () describe analogs with alkylated piperidine rings (e.g., 1-methylpiperidin-4-yl, 1-ethylpiperidin-4-yl). Alkylation reduces the basicity of the piperidine nitrogen, which could improve metabolic stability by decreasing susceptibility to oxidative deamination. However, this may also reduce solubility due to increased hydrophobicity . - Functionalized Piperidine Derivatives: Substituents like 4-[(dimethylamino)methyl]piperidin-1-yl or 1-(2-hydroxyethyl)piperidin-4-yl () introduce polar groups, enhancing solubility or enabling hydrogen bonding. The target compound lacks such modifications, suggesting a trade-off between simplicity of synthesis and pharmacokinetic optimization .
Quinoxaline vs. Other Aromatic Systems
- Pyridine and Pyrimidine Analogs: Compounds in and utilize pyridine (e.g., 6-(trifluoromethyl)pyridin-2-yl) or pyrimidine cores instead of quinoxaline. Trifluoromethyl groups (as in ) enhance electronegativity and metabolic stability but may reduce π-π stacking efficiency. Quinoxaline’s larger aromatic surface area likely offers stronger target binding but may increase molecular weight and synthetic complexity .
Comparative Data Table
Research Implications and Gaps
- Structural Insights : The target compound’s methyl group and unmodified piperidine suggest a focus on balancing solubility and binding affinity. However, direct pharmacological data (e.g., IC50, bioavailability) are absent in the provided evidence.
- Synthetic Challenges: Quinoxaline incorporation may complicate synthesis compared to simpler heterocycles, as seen in ’s multi-step procedure .
- Opportunities for Optimization : Introducing polar groups (e.g., hydroxyethyl) on the piperidine ring (as in ) or fluorinated substituents () could refine the target compound’s properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
